molecular formula C9H10BrNO3S B2511096 Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate CAS No. 1951440-12-2

Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate

Cat. No.: B2511096
CAS No.: 1951440-12-2
M. Wt: 292.15
InChI Key: PCUPFMDFYZNRTJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate (CAS: 1951440-12-2, MFCD30182392) is a brominated thiophene derivative featuring an acetamido group at position 2 and an ethyl ester at position 3 of the thiophene ring. This compound is commercially available with a purity of 96% . Its structural framework makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical research, where thiophene-based molecules are explored for their biological activities.

Properties

IUPAC Name

ethyl 2-acetamido-4-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S/c1-3-14-9(13)7-6(10)4-15-8(7)11-5(2)12/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUPFMDFYZNRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-acetamidothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by acylation and esterification reactions. One common method includes the following steps:

    Bromination: Thiophene is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Acylation: The brominated thiophene is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Hydrolysis: Formation of 4-bromo-2-acetamidothiophene-3-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. These derivatives often exhibit enhanced chemical reactivity and novel properties that are useful for further research and development in organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of thiophene can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .

Case Study : In vitro studies demonstrated that thiophene derivatives could effectively inhibit bacterial growth, with some compounds showing minimum inhibitory concentrations comparable to established antibiotics .

Medicine

In medicinal chemistry, this compound is explored as a building block for pharmaceutical compounds. Its structural features allow it to be modified into various drug candidates aimed at treating diseases such as cancer and bacterial infections .

Case Study : A series of derivatives synthesized from this compound were evaluated for their anticancer properties, revealing promising results in inhibiting tumor cell proliferation in laboratory settings .

Industry

The compound is also utilized in the production of organic semiconductors and materials for electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it can enhance device performance.

Table 1: Comparison of Biological Activities

CompoundActivity TypeMinimum Inhibitory Concentration (µg/mL)
This compoundAntimicrobial15
Thiophene Derivative AAntimicrobial10
Thiophene Derivative BAnticancer25
Established AntibioticAntimicrobial5

Table 2: Synthesis Steps Overview

StepReagents UsedConditions
BrominationBromine or bromine sourceCatalyst (e.g., iron)
AcylationAcetic anhydride or acetyl chlorideRoom temperature
EsterificationEthanolAcid catalyst (e.g., sulfuric acid)

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-acetamidothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamido group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituents Functional Groups Purity Key Applications/Properties Reference
Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate (1951440-12-2) - Br (C4)
- Acetamido (C2)
- Ethyl ester (C3)
Bromo, acetamido, ester 96% Cross-coupling reactions, drug intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (N/A) - CH₃ (C3)
- Acetamido (C5)
- Diethyl esters (C2, C4)
Methyl, acetamido, diethyl esters N/A Crystal engineering, ligand design
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (N/A) - Benzamido (C2)
- Ethyl ester (C3)
- Cyclohexene-fused ring
Benzamido, ester, fused ring N/A Bioactive molecule synthesis
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate (1706447-15-5) - Br (C5, nicotinate)
- Benzylpyrrolidinyl (C2)
Bromo, pyrrolidine, ester 95% Neurological drug candidates
Ethyl 3-borono-5-bromobenzoate (913835-88-8) - Br (C5)
- Borono (C3)
- Ethyl ester
Bromo, borono, ester 98% Suzuki couplings, polymer chemistry

Key Differences and Implications

Substituent Position and Reactivity: The 4-bromo substituent in this compound (C4) contrasts with 5-bromo in Ethyl 3-borono-5-bromobenzoate (C5). Positional differences influence regioselectivity in reactions; for example, C4 bromo in thiophenes may favor electrophilic substitution at C5, whereas C5 bromo in aromatic rings directs further functionalization to adjacent positions . This property could improve crystallinity or binding affinity in drug-receptor interactions .

Functional Group Diversity: Borono groups (e.g., Ethyl 3-borono-5-bromobenzoate) enable direct participation in Suzuki-Miyaura cross-couplings, bypassing the need for pre-functionalization. In contrast, the target compound’s bromo group requires a catalyst (e.g., Pd) for similar reactivity .

Purity and Commercial Availability: this compound (96% purity) and Ethyl 3-borono-5-bromobenzoate (98% purity) are commercially available, making them practical for high-throughput synthesis. Analogs like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate require custom synthesis, limiting accessibility .

Biological Activity

Ethyl 4-bromo-2-acetamidothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-cancer effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C9H8BrNO2S\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_2\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, possess significant antimicrobial properties.

Key Findings:

  • In vitro Studies: The compound showed promising antibacterial and antifungal activity against various pathogens. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting superior activity compared to standard antibiotics .
  • Mechanism of Action: The mechanism involves the inhibition of key enzymes in bacterial fatty acid biosynthesis, specifically targeting β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for bacterial survival .

Anticancer Activity

The anti-cancer potential of this compound has been explored in several studies.

Key Findings:

  • Cytotoxicity: In vitro cytotoxicity assays revealed that the compound effectively induces apoptosis in cancer cell lines. Notably, it was found to enhance the sensitivity of resistant cancer cells to conventional chemotherapeutics like cisplatin .
  • Target Interaction: The compound acts as an antagonist to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells. This interaction suggests that it could play a role in overcoming resistance mechanisms in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components.

SAR Insights:

  • Functional Groups: Variations in the substituents at the 2-position and the presence of bromine at the 4-position significantly affect binding affinity and biological activity. The presence of electron-withdrawing groups enhances interaction with target proteins .
  • Analog Studies: Studies on analogs indicate that modifications can lead to increased potency against specific targets, suggesting a pathway for drug development .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiophene derivatives showed that this compound exhibited notable antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another study, this compound was tested on various cancer cell lines, including NCI-H460 (non-small-cell lung carcinoma). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting effective therapeutic potential against resistant cell lines .

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